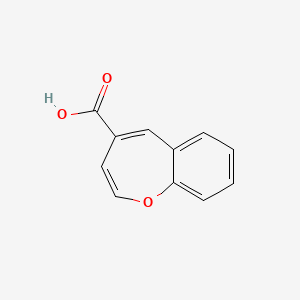

1-Benzoxepine-4-carboxylic acid

描述

1-Benzoxepine-4-carboxylic acid (CAS: 923169-40-8) is a bicyclic organic compound comprising a benzene ring fused to a seven-membered oxepine ring (a heterocycle containing one oxygen atom). The carboxylic acid functional group is positioned at the 4th carbon of the benzoxepine scaffold. This compound is primarily utilized in research and development, particularly in medicinal chemistry, where its unique heterocyclic structure may influence pharmacokinetic properties such as bioavailability and metabolic stability .

准备方法

General Synthetic Strategies for Benzoxepine Derivatives

Benzoxepine derivatives, including 1-Benzoxepine-4-carboxylic acid, are typically synthesized through multi-step organic synthesis involving:

- Formation of the benzoxepine ring via cyclization reactions.

- Introduction or transformation of functional groups to install the carboxylic acid moiety.

A common approach involves coupling reactions, oxidation, and ring closure steps that are carefully optimized to maintain the integrity of the benzoxepine ring while introducing the acid group at the desired position.

Oxidation of Benzyl or Methyl Precursors to Carboxylic Acids

One widely used method for preparing aromatic carboxylic acids, including heterocyclic analogs like benzoxepines, is the oxidation of benzylic methyl groups or benzyl heterocyclic compounds to the corresponding carboxylic acids. This method is applicable when a methyl or halomethyl substituent is present at the position intended for carboxylation.

Key Features:

- Starting Material: Benzyl or halomethyl-substituted benzoxepine or related heterocyclic compounds.

- Oxidizing Agents: Use of oxygen or air in the presence of transition metal catalysts (e.g., cobalt, palladium, platinum) under alkaline conditions.

- Reaction Conditions: Temperatures ranging from 50°C to 150°C, preferably 80°C to 120°C; reaction times from 4 to 72 hours, optimally 8 to 48 hours.

- Catalyst Role: Transition metal catalysts facilitate the selective oxidation of the methyl group to the carboxyl group without degrading the heterocyclic ring.

Example from Related Heterocyclic Systems:

- In quinoxaline derivatives, 6-methyl-quinoxaline is first halogenated to 6-halomethyl-quinoxaline, which is then oxidized under alkaline aqueous conditions with oxygen and a transition metal catalyst to yield quinoxaline-6-carboxylic acid. This two-step method is adaptable to other heterocyclic carboxylic acids, suggesting applicability to benzoxepine systems with appropriate precursors.

Multi-Step Synthetic Route Including Suzuki Coupling and Hydrolysis

For benzoxepine derivatives, a more elaborate synthetic sequence involves:

- Alkylation: Introduction of a suitable side chain, such as by alkylation of a thiophenol or phenol derivative.

- Suzuki Coupling: Palladium-catalyzed cross-coupling reaction to build the biaryl or benzoxepine framework.

- Methoxycarbonylation: Introduction of ester groups as precursors to carboxylic acids.

- Reduction and Dehydration: To form unsaturated esters or ketones.

- Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (mCPBA) to oxidize sulfur or other heteroatoms, and alkaline hydrolysis to convert esters to carboxylic acids.

This approach has been demonstrated in the synthesis of 1-benzothiepine and related benzazepine derivatives, which share structural similarities with benzoxepines. The alkaline hydrolysis step converts ester intermediates to the corresponding carboxylic acids, which can be adapted for this compound synthesis.

One-Pot Multibond-Forming Processes and Overman Rearrangement

Advanced synthetic methods have been developed for related benzoxepine skeletons involving:

- One-pot synthesis: Sequential reactions conducted without isolation of intermediates, improving efficiency and yield.

- Overman Rearrangement: Palladium(II)-catalyzed rearrangement of allylic trichloroacetimidates to form allylic amines, which can be further transformed into benzoxepine derivatives.

- Ring-Closing Metathesis (RCM): Use of Grubbs catalysts to close the oxepine ring.

These methods have yielded 2,5-dihydro-1-benzoxepines and related compounds with moderate to high yields (up to 63% overall yield) and can be modified for the introduction of carboxyl groups at specific positions.

Oxidation of Alkylbenzenes and Related Aromatic Compounds

The classical oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate or chromic acid is a well-established method for preparing aromatic carboxylic acids. This method fully oxidizes the alkyl side chain to the carboxyl group regardless of its length, provided the side chain is primary or secondary.

- Applicability: This method can be adapted for benzoxepine derivatives bearing methyl or alkyl substituents at the 4-position.

- Limitations: Tertiary alkyl groups are resistant to oxidation; harsh conditions may affect sensitive heterocyclic rings.

- Typical Conditions: Acidic or alkaline media with KMnO4 or CrO3.

This method is classical and may be less selective or gentler than catalytic oxidation methods but is useful for initial preparation or scale-up.

Summary Table of Preparation Methods for this compound

Detailed Research Findings and Notes

- The oxidation of halomethyl precursors to carboxylic acids using oxygen and transition metal catalysts provides a mild and selective route, avoiding harsh reagents that may degrade the benzoxepine ring.

- The multi-step synthetic approach involving Suzuki coupling and subsequent hydrolysis allows for precise functionalization and introduction of the carboxyl group, with the possibility of modifying substituents on the benzoxepine ring.

- One-pot methods combining Overman rearrangement and ring-closing metathesis improve synthetic efficiency and yield, though the presence of electron-rich ortho-ether units requires careful handling during workup to prevent decomposition.

- Classical oxidation methods remain useful for initial preparation but require careful control to prevent over-oxidation or ring cleavage.

化学反应分析

Types of Reactions: 1-Benzoxepine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the benzoxepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepine oxides, while reduction can produce reduced benzoxepine derivatives.

科学研究应用

1-Benzoxepine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential use in developing new pharmaceuticals with specific therapeutic effects.

Industry: While its industrial applications are limited, it can be used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Benzoxepine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzoxepine derivatives have been shown to interact with benzodiazepine receptors in the central nervous system, modulating the action of gamma-aminobutyric acid (GABA) and exerting sedative-hypnotic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

相似化合物的比较

The following structurally related compounds share key features with 1-benzoxepine-4-carboxylic acid, including aromatic systems, carboxylic acid groups, or heterocyclic frameworks. A comparative analysis is presented below:

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | ~C₁₁H₁₀O₃ | ~202.20 (calc.) | 923169-40-8 | Benzene fused to oxepine; -COOH at C4 |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | 114672-02-5 | Cyclobutane ring with benzyl and -COOH |

| 1-Benzoylpiperidine-4-carboxylic acid | C₁₃H₁₅NO₃ | 233.26 | 5274-99-7 | Piperidine (N-heterocycle) with benzoyl and -COOH |

| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 92-92-2 | Two benzene rings; -COOH at biphenyl C4 |

| 1-Benzylpiperidine-4-carboxylic acid | C₁₃H₁₇NO₂ | 235.28 | Not specified† | Piperidine with benzyl and -COOH substituents |

†Synonyms include "N-benzylisonipecotic acid" and "4-piperidinecarboxylic acid, 1-(phenylmethyl)" .

生物活性

1-Benzoxepine-4-carboxylic acid (C11H8O3) is a compound that belongs to the benzoxepine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxepine structure, with a carboxylic acid functional group at the 4-position. Its molecular formula is C11H8O3, and it has a molecular weight of approximately 192.18 g/mol. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : In a study involving marine-derived compounds, 1-benzoxepine derivatives were evaluated for their antibacterial and antifungal properties. However, the specific derivative of interest did not exhibit significant antibacterial or antifungal activity against tested strains, including Candida albicans and Aspergillus fumigatus (Minimum Inhibitory Concentration (MIC) > 512 µg/mL) .

- Anticancer Potential : The compound's anticancer properties were assessed using various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma). The results indicated a lack of significant growth inhibition (GI50 > 150 µM), suggesting limited efficacy as a standalone anticancer agent .

- Multidrug Resistance Modulation : Research on benzoxazepines indicates that certain derivatives can act as multidrug resistance (MDR) modifiers in cancer therapy. This property is particularly important as it may enhance the effectiveness of conventional chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

Study 1: Antifungal Activity Assessment

A study focused on synthesizing and evaluating various benzoxepine derivatives for antifungal activity demonstrated that while some derivatives exhibited promising effects, this compound itself did not show significant antifungal properties against common pathogens .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of benzoxepine derivatives on resistant cancer cell lines. While some compounds showed moderate activity, this compound did not demonstrate notable cytotoxicity or selectivity towards MDR cell lines .

Comparative Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoxepine-4-carboxylic acid in laboratory settings?

Common methods involve cyclization of precursor compounds under acidic or catalytic conditions. For example, esterification of a benzoxepine precursor followed by ring-closing using catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes can yield the target compound. Optimization of reaction parameters (temperature, solvent polarity) is critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the benzoxepine ring and substituents.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : Lab coats, gloves, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- In case of skin contact, wash immediately with soap and water for 15 minutes .

- Store the compound in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. FeCl₃), solvent systems (polar vs. non-polar), and temperatures to identify optimal conditions .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purification strategies : Employ gradient column chromatography or recrystallization to isolate high-purity products .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Standardize assay conditions : Ensure consistency in cell lines, solvent controls (e.g., DMSO concentration), and incubation times across studies.

- Validate compound purity : Use orthogonal analytical methods (HPLC + NMR) to confirm structural integrity and exclude impurities as confounding factors .

- Meta-analysis : Compare data across multiple studies to identify trends or outliers linked to experimental variables .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict sites of electrophilic or nucleophilic attack.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors to guide structure-activity relationship (SAR) studies.

- Retrosynthetic Analysis : Use software like ChemAxon or OpenBabel to propose feasible synthetic pathways .

Q. What strategies are recommended for resolving spectral data ambiguities in benzoxepine derivatives?

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign proton and carbon signals in complex spectra.

- Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific atoms during spectral interpretation.

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, NIST Chemistry WebBook) for known analogs .

Q. Methodological Considerations

Q. How should researchers design experiments to study the metabolic stability of this compound?

- In vitro assays : Use liver microsomes or hepatocyte models to assess Phase I/II metabolism.

- LC-MS/MS : Quantify metabolites and identify metabolic pathways (e.g., hydroxylation, glucuronidation).

- Control experiments : Include stable analogs (e.g., deuterated versions) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What experimental approaches can validate the mechanism of action of benzoxepine-based inhibitors?

- Kinetic Studies : Measure inhibition constants (Ki) using enzyme activity assays under varied substrate concentrations.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity and kinetics with purified target proteins.

- Mutagenesis : Engineer enzyme active-site mutants to confirm critical interactions predicted by docking studies .

属性

IUPAC Name |

1-benzoxepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXCMLDLILCXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923169-40-8 | |

| Record name | 1-benzoxepine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。